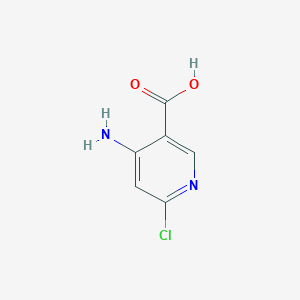

4-Amino-6-chloronicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMNRIZZCGZOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610533 | |

| Record name | 4-Amino-6-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-65-5 | |

| Record name | 4-Amino-6-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-chloropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amino-6-chloronicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloronicotinic acid is a substituted pyridine carboxylic acid. As a chemical intermediate, it holds potential for use in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. Its structure, featuring an amino group, a chlorine atom, and a carboxylic acid on a pyridine ring, offers multiple reaction sites for chemical modification. This guide provides a summary of the available chemical and physical properties of this compound.

Chemical and Physical Properties

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | 4-amino-6-chloropyridine-3-carboxylic acid | [1] |

| CAS Number | 1060811-65-5 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Canonical SMILES | C1=C(C(=O)O)C(=CN=C1Cl)N | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | Not available | Data for the specific isomer this compound is not publicly available. For comparison, the related compound 6-chloronicotinic acid has a reported melting point of 190 °C (decomposes)[2][3]. |

| Boiling Point | Not available | Data for this compound is not available. 6-chloronicotinic acid has a reported boiling point of 330.1°C at 760 mmHg[3]. |

| Solubility | Not available | Specific solubility data for this compound in various solvents is not publicly reported. The solubility of the related 6-chloronicotinic acid is reported as soluble in deionized water[2]. |

| pKa | Not available | The acid dissociation constant (pKa) for this compound is not found in the available literature. |

| Appearance | White to light yellow crystalline powder | Based on supplier information for the related compound 6-chloronicotinic acid[3]. |

Spectral Data

Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not present in the public scientific databases searched. While spectra for isomers and related compounds are available, they are not directly applicable for the precise identification and characterization of this specific molecule.

Experimental Protocols

A thorough literature search did not yield detailed, reproducible experimental protocols for the synthesis, purification, or analysis of this compound. While general methods for the synthesis of aminonicotinic acids from their chloro-precursors exist, a specific, validated protocol for this isomer is not publicly documented.[4] For instance, a general procedure for the preparation of aminonicotinic acid tert-butyl esters from the corresponding chloronicotinic acids has been reported, but it does not provide a detailed protocol for the synthesis of the starting material, this compound itself.[4]

Similarly, specific analytical methods (e.g., HPLC, GC) for the quantification and purity assessment of this compound have not been detailed in the available literature. General analytical techniques for amino acids, often requiring derivatization, are well-established but would need to be adapted and validated for this specific compound.[5][6][7][8]

Signaling Pathways and Biological Activity

There is currently no information available in the scientific literature to suggest a direct role of this compound in any specific biological signaling pathways. While substituted nicotinic acid derivatives are a broad class of molecules with diverse biological activities, including potential as anti-inflammatory agents and in cancer therapy, the specific biological targets and mechanisms of action for this compound have not been elucidated.[9][10] Nicotinic acid itself is a precursor to the coenzymes NAD and NADP, which are crucial in numerous metabolic pathways.[11] However, the biological implications of the specific substitutions in this compound are unknown.

Logical Relationship Diagram

Due to the lack of detailed experimental protocols and established biological roles, a comprehensive workflow or signaling pathway diagram cannot be constructed. However, a conceptual diagram illustrating the logical relationship in the potential development and study of this compound can be visualized.

Caption: Conceptual workflow for the development and study of this compound.

Conclusion

This technical guide consolidates the currently available information on the chemical properties of this compound. It is evident that while the compound is commercially available and its basic identifiers are known, there is a significant gap in the publicly accessible, experimentally determined data regarding its physicochemical properties, detailed experimental protocols, and biological activity. This presents an opportunity for further research to fully characterize this molecule and explore its potential applications in drug discovery and other areas of chemical science. Researchers interested in this compound should consider performing the necessary experiments to determine these unknown properties.

References

- 1. This compound 97% | CAS: 1060811-65-5 | AChemBlock [achemblock.com]

- 2. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. actascientific.com [actascientific.com]

- 7. agilent.com [agilent.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotinic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Amino-6-chloronicotinic acid

CAS Number: 1060811-65-5

This technical guide provides a comprehensive overview of 4-Amino-6-chloronicotinic acid, a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, a plausible synthetic route, and its potential role in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 4-amino-6-chloropyridine-3-carboxylic acid, is a heterocyclic compound with the molecular formula C₆H₅ClN₂O₂. Its chemical structure features a pyridine ring substituted with an amino group at the 4-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 3-position. This arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1060811-65-5 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| IUPAC Name | 4-amino-6-chloropyridine-3-carboxylic acid | [1] |

| SMILES | NC1=CC(Cl)=NC=C1C(=O)O | [1] |

| Boiling Point | 433.9 ± 45.0 °C at 760 mmHg | |

| Storage Temperature | 4 °C | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [1] |

| Hydrogen Bond Donor Count | 2 | |

| XLogP3-AA | 1.2 | |

| Topological Polar Surface Area | 76.2 Ų |

Synthesis and Experimental Protocols

A general approach for the synthesis of aminonicotinic acids involves the nucleophilic substitution of a halogen atom on the pyridine ring with an amino group. For instance, the synthesis of various aminonicotinic acid tert-butyl esters has been reported starting from the corresponding chloronicotinic acids.[2]

A potential synthetic workflow for this compound is outlined below. This proposed method is based on the synthesis of structurally similar compounds.

Proposed Synthesis Workflow:

References

A Technical Guide to 4-Amino-6-chloronicotinic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-6-chloronicotinic acid, a pyridine carboxylic acid derivative of interest in medicinal chemistry and organic synthesis. The document details its molecular structure, physicochemical properties, spectral characteristics, and a representative synthetic protocol.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with an amino group, a chloro group, and a carboxylic acid group.

| Identifier | Value |

| IUPAC Name | 4-amino-6-chloropyridine-3-carboxylic acid[1] |

| CAS Number | 1060811-65-5[2][3] |

| Molecular Formula | C6H5ClN2O2[1][2][3] |

| SMILES | NC1=CC(Cl)=NC=C1C(=O)O[3] |

A summary of its key physicochemical and computed properties is presented below.

| Property | Value |

| Molecular Weight | 172.57 g/mol [1][3] |

| Appearance | Off-white to white solid (for related compounds)[4] |

| Purity | ≥97% (commercially available)[3] |

| Topological Polar Surface Area | 76.2 Ų[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 3[5] |

| XLogP3-AA | 1.2[1] |

| Formal Charge | 0[1] |

Experimental Data and Protocols

Detailed spectral analyses are crucial for the structural confirmation of this compound. While raw spectral data is not publicly available, commercial suppliers indicate the availability of NMR (¹H NMR, ¹³C NMR) and other spectral data for related compounds, which are essential for quality control and structural elucidation.[6][7][8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the amine protons. The chemical shifts would be influenced by the electron-withdrawing and donating effects of the chloro, amino, and carboxylic acid substituents.

-

¹³C NMR: The carbon NMR spectrum would provide signals for each of the six carbon atoms in the molecule, with the carboxyl carbon appearing at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, the C=O stretching of the carboxyl group, and C=C and C=N stretching vibrations of the aromatic pyridine ring.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak corresponding to its exact mass.

The synthesis of this compound can be approached through various synthetic routes common for pyridine derivatives. A general methodology involves the modification of a pre-existing pyridine ring. One plausible approach is the catalytic reduction of a more halogenated precursor. The following is a generalized protocol based on the synthesis of structurally similar compounds.[9][10]

Objective: To synthesize this compound via catalytic hydrogenation of a polychlorinated precursor.

Materials:

-

4-Amino-3,5,6-trichloropicolinic acid (precursor)

-

Palladium on carbon (Pd/C, 10%)

-

Aqueous base solution (e.g., LiOH, NaOH, or KOH)

-

Hydrogen gas (H₂)

-

Acid for workup (e.g., HCl)

-

Solvent (e.g., water)

-

Diatomaceous earth (Celite)

Procedure:

-

A suspension of the starting material, 4-amino-3,5,6-trichloropicolinic acid, and 10% Pd/C catalyst is prepared in an aqueous basic solution within a reaction vessel suitable for hydrogenation.

-

The vessel is purged with hydrogen gas to remove air.

-

The reaction mixture is stirred under a hydrogen atmosphere (e.g., 45 PSI) at a controlled temperature (e.g., 40-70°C) for several hours (e.g., 12-16 hours) until the reaction is complete, as monitored by a suitable analytical technique (e.g., LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The catalyst is removed by filtration through a pad of diatomaceous earth.

-

The filtrate is then acidified with a suitable acid (e.g., concentrated HCl) to a pH of approximately 3.

-

The acidic conditions cause the desired product, this compound, to precipitate out of the solution.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Visualized Workflows and Relationships

To better illustrate the processes and relationships concerning this compound, the following diagrams have been generated using Graphviz.

Caption: A flowchart illustrating the key steps in a representative synthesis of this compound.

Caption: Logical diagram showing this compound as a versatile chemical intermediate.

Biological Activity and Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Nicotinic acid derivatives are known to play roles in various metabolic pathways. Furthermore, related aminopyridine compounds have been investigated for a range of therapeutic applications.

-

Building Block for Drug Discovery: The primary significance of this compound lies in its utility as a versatile building block in organic synthesis.[11] The presence of three distinct functional groups—amino, chloro, and carboxylic acid—on a pyridine scaffold allows for a wide range of chemical modifications to synthesize more complex molecules with potential therapeutic value.

-

Potential Antimicrobial and Anticancer Applications: Derivatives of 4-amino-3,5-dichloropyridine, a structurally related compound, have shown potential antimicrobial and anti-cancer activities, suggesting that derivatives of this compound could be explored for similar applications.[12]

-

Agrochemical Interest: The parent compound, 6-chloronicotinic acid, is a known metabolite of neonicotinoid pesticides like imidacloprid and acetamiprid.[13] This connection suggests that this compound could be relevant in studies of pesticide metabolism and environmental science. The metabolism of such compounds in organisms often involves enzymes like cytochrome P450s.[14]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound [allbiopharm.com]

- 3. This compound 97% | CAS: 1060811-65-5 | AChemBlock [achemblock.com]

- 4. 6-Amino-4-Chloronicotinic Acid|CAS 1060808-94-7 [rlavie.com]

- 5. echemi.com [echemi.com]

- 6. 1060808-94-7|6-Amino-4-chloronicotinic acid|BLD Pharm [bldpharm.com]

- 7. 6-AMino-4-chloro-nicotinic acid(1060808-94-7) 1H NMR spectrum [chemicalbook.com]

- 8. 6-Chloronicotinic acid(5326-23-8) 1H NMR [m.chemicalbook.com]

- 9. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]

- 11. innospk.com [innospk.com]

- 12. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 4-Amino-6-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Amino-6-chloronicotinic acid, a valuable heterocyclic compound for the development of novel therapeutics. This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical research due to its potential as a scaffold for the synthesis of biologically active molecules. Its specific substitution pattern, featuring an amino group at the 4-position and a chlorine atom at the 6-position of the nicotinic acid backbone, offers multiple points for chemical modification, enabling the exploration of diverse chemical space in the pursuit of new drug candidates. This guide outlines a robust multi-step synthesis to access this important building block.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a four-step sequence starting from ethyl 4,6-dihydroxynicotinate. The overall strategy involves:

-

Chlorination of the dihydroxy precursor to introduce the chloro substituents.

-

Selective Nucleophilic Aromatic Substitution with a protected amine at the more reactive 4-position.

-

Deprotection of the amino group.

-

Hydrolysis of the ethyl ester to the final carboxylic acid.

Caption: Overall synthetic strategy for this compound.

Detailed Synthesis Steps and Experimental Protocols

Step 1: Synthesis of Ethyl 4,6-dichloronicotinate

The initial step involves the conversion of the hydroxyl groups of ethyl 4,6-dihydroxynicotinate to chloro groups using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Caption: Chlorination of ethyl 4,6-dihydroxynicotinate.

Experimental Protocol:

To a reaction vessel, add phosphorus oxychloride (POCl₃, 500 mL). With stirring, slowly add ethyl 4,6-dihydroxynicotinate (60 g, 0.328 mol). Heat the reaction mixture to reflux and maintain for 2 hours. After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured into ice water and stirred for 30 minutes. The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under vacuum to yield the crude product.[1]

| Parameter | Value | Reference |

| Starting Material | Ethyl 4,6-dihydroxynicotinate | [1] |

| Reagent | Phosphorus oxychloride (POCl₃) | [1] |

| Reaction Time | 2 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Product | Ethyl 4,6-dichloronicotinate | [1] |

| Yield | ~90% | [2] |

Step 2: Synthesis of Ethyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)nicotinate

This step involves a selective nucleophilic aromatic substitution at the C4 position of ethyl 4,6-dichloronicotinate with 2,4-dimethoxybenzylamine. The C4 position is more activated towards nucleophilic attack.

Caption: Protected amination of ethyl 4,6-dichloronicotinate.

Experimental Protocol:

In a reaction flask, dissolve ethyl 4,6-dichloronicotinate (1.0 eq) in N,N-dimethylformamide (DMF). Add 2,4-dimethoxybenzylamine hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Heat the mixture to 110 °C and stir under an inert atmosphere. Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[3]

| Parameter | Value | Reference |

| Starting Material | Ethyl 4,6-dichloronicotinate | [3] |

| Reagent | 2,4-Dimethoxybenzylamine HCl, DIPEA | [3] |

| Solvent | N,N-Dimethylformamide (DMF) | [3] |

| Reaction Temperature | 110 °C | [3] |

| Product | Ethyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)nicotinate | [3] |

| Yield | 76% (for a similar reaction) | [3] |

Step 3: Synthesis of Ethyl 4-amino-6-chloronicotinate

The 2,4-dimethoxybenzyl (DMB) protecting group is removed under acidic conditions to yield the free amino group.

Caption: Deprotection of the DMB-protected amine.

Experimental Protocol:

To the starting material, ethyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)nicotinate (15 g, 42.8 mmol), add trifluoroacetic acid (TFA, 80 mL). Heat the mixture to 50 °C and maintain for 3 hours. After the reaction is complete, cool to room temperature and remove the solvent under reduced pressure. Adjust the pH of the residue to 8 with aqueous sodium bicarbonate and extract with ethyl acetate. The organic layer is washed with saturated saline, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography to afford the product.

| Parameter | Value |

| Starting Material | Ethyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)nicotinate |

| Reagent | Trifluoroacetic Acid (TFA) |

| Reaction Temperature | 50 °C |

| Reaction Time | 3 hours |

| Product | Ethyl 4-amino-6-chloronicotinate |

| Yield | 61% |

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid, typically via saponification with a base followed by acidification.

Caption: Hydrolysis of the ethyl ester to the final product.

Experimental Protocol:

Dissolve the ethyl ester in a mixture of methanol and a 30% aqueous solution of sodium hydroxide. Reflux the mixture with stirring for 4 hours. After cooling, pour the reaction mixture into water and extract with diethyl ether to remove any unreacted starting material. Acidify the aqueous phase with concentrated hydrochloric acid. The precipitated product is then collected by filtration, washed with water, and dried under vacuum.[4]

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-amino-6-chloronicotinate | [4] |

| Reagents | Sodium hydroxide, Methanol, Water, Hydrochloric acid | [4] |

| Reaction Condition | Reflux | [4] |

| Product | This compound | [4] |

| Yield | >95% (typical for saponification) | [4] |

Summary of Quantitative Data

The following table summarizes the key quantitative data for the multi-step synthesis of this compound.

| Step | Starting Material | Key Reagents | Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| 1 | Ethyl 4,6-dihydroxynicotinate | POCl₃ | Ethyl 4,6-dichloronicotinate | 220.05 | ~90 |

| 2 | Ethyl 4,6-dichloronicotinate | 2,4-Dimethoxybenzylamine | Ethyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)nicotinate | 350.80 | ~76 |

| 3 | Ethyl 6-chloro-4-((2,4-dimethoxybenzyl)amino)nicotinate | TFA | Ethyl 4-amino-6-chloronicotinate | 200.62 | 61 |

| 4 | Ethyl 4-amino-6-chloronicotinate | NaOH, HCl | This compound | 172.57 | >95 |

Conclusion

This guide has detailed a reliable and well-documented synthetic pathway to this compound. The presented protocols and data provide a solid foundation for the laboratory-scale synthesis of this valuable compound. The modular nature of this synthesis allows for potential modifications to introduce diversity, making it a useful route for the generation of compound libraries for drug discovery programs. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and research goals.

References

An In-depth Technical Guide to 4-Amino-6-chloronicotinic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-6-chloronicotinic acid, its derivatives, and analogs, focusing on their synthesis, biological activities, and potential mechanisms of action. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound: this compound

This compound is a substituted pyridine carboxylic acid. Its chemical structure, featuring an amino group, a chloro substituent, and a carboxylic acid moiety on the pyridine ring, makes it a versatile scaffold for the synthesis of a diverse range of derivatives.

Chemical Properties:

| Property | Value |

| CAS Number | 1060811-65-5 |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| IUPAC Name | 4-amino-6-chloropyridine-3-carboxylic acid |

| SMILES | NC1=CC(Cl)=NC=C1C(=O)O |

| Appearance | Solid |

| Purity | Typically available at 97% or higher |

Synthesis of this compound Derivatives

The chemical structure of this compound allows for the straightforward synthesis of various derivatives, primarily through modifications of the carboxylic acid group to form esters and amides.

Experimental Protocol: Esterification (Fischer-Speier Esterification)

This protocol outlines the synthesis of alkyl esters of this compound.

Materials and Reagents:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of the desired anhydrous alcohol (10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: With stirring at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise. This step is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly add a saturated solution of sodium bicarbonate to neutralize the acid.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Experimental Protocol: Amide Synthesis via Acyl Chloride

This protocol describes the synthesis of N-substituted amides of this compound.

Materials and Reagents:

-

This compound

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

A primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

-

Acyl Chloride Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in an anhydrous aprotic solvent.

-

Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

-

Remove the excess chlorinating agent and solvent under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.

-

-

Amide Formation:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent.

-

In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (1.1-1.5 equivalents) in the same solvent.

-

Slowly add the acyl chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with water or a dilute aqueous acid solution.

-

Separate the organic layer and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude amide by recrystallization or column chromatography.

-

Biological Activities of this compound Analogs

Derivatives of aminopyridines and nicotinic acid have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects. While specific quantitative data for a broad series of this compound derivatives is not extensively available in the public domain, the existing literature on related compounds provides valuable insights into their potential.

Antimicrobial Activity

Nicotinic acid and its derivatives have been investigated for their antibacterial and antifungal properties. The activity of these compounds is often structure-dependent.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Related Nicotinic Acid Derivatives

| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |

| Acylhydrazones of Nicotinic Acid | Staphylococcus aureus | 7.81 - 15.62 | [1] |

| Acylhydrazones of Nicotinic Acid | Staphylococcus epidermidis | 1.95 - 15.62 | [1] |

| 3-acetyl-1,3,4-oxadiazoline derivatives | Bacillus subtilis | 7.81 | [1] |

| 3-acetyl-1,3,4-oxadiazoline derivatives | Staphylococcus aureus (MRSA) | 15.62 | [1] |

Note: These values are for related compounds and not directly for this compound derivatives. They are presented to indicate the potential antimicrobial activity of this class of molecules.

Anticancer Activity

Several studies have highlighted the potential of nicotinic acid derivatives as anticancer agents. Their mechanism of action is often linked to the inhibition of specific enzymes involved in cancer cell proliferation and survival.

Table 2: Representative IC₅₀ Values for Anticancer Activity of Related Nicotinic Acid Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Target | Reference |

| Nicotinic acid-based cytotoxic agents | HCT-15 (Colon Cancer) | 0.068 | VEGFR-2 | [2] |

| Nicotinic acid-based cytotoxic agents | PC-3 (Prostate Cancer) | - | VEGFR-2 | [2] |

Note: These values are for related compounds and not directly for this compound derivatives. They are presented to indicate the potential anticancer activity of this class of molecules.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are likely mediated through their interaction with specific cellular signaling pathways. Based on the activities of related aminopyridine compounds, several potential mechanisms can be proposed.

Kinase Inhibition

A significant body of research points to aminopyridine and aminopyrimidine scaffolds as potent inhibitors of various protein kinases.[1][3][4][5][6] These enzymes play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Potential Kinase Targets:

-

c-Jun N-terminal Kinases (JNKs): Aminopyridine-based inhibitors have been developed with high selectivity for JNKs, which are involved in inflammatory responses and apoptosis.[3]

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Aminopyridine-containing spiro derivatives have shown inhibitory activity against EGFR and HER2, key targets in cancer therapy.[6]

-

Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors targeting both CDKs and HDACs, incorporating aminopyridine and aminopyrimidine cores, have been developed as potential anticancer agents.

-

Vaccinia-related Kinases (VRK1 and VRK2): Aminopyridine scaffolds have been explored for the development of inhibitors against these kinases, which are involved in cell cycle regulation.[5]

Below is a generalized diagram illustrating a potential kinase inhibition pathway.

Caption: Potential mechanism of action via kinase inhibition.

Blockade of Voltage-Gated Potassium Channels

Aminopyridines are well-known blockers of voltage-gated potassium channels.[3][4] This mechanism is particularly relevant in the context of neurological disorders. By blocking these channels, aminopyridines can enhance neurotransmitter release and improve nerve impulse conduction. While this is a primary mechanism for simple aminopyridines, it is plausible that more complex derivatives could retain some of this activity, which might contribute to their overall biological profile.

The following diagram illustrates the general workflow for synthesizing and evaluating these compounds.

Caption: General workflow for synthesis and evaluation.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its derivatives have the potential to exhibit a range of biological activities, including antimicrobial and anticancer effects, likely through the modulation of key signaling pathways such as those involving protein kinases.

Future research in this area should focus on:

-

Systematic Synthesis and SAR Studies: The synthesis of a comprehensive library of this compound esters and amides is crucial to establish clear structure-activity relationships.

-

Broad Biological Screening: Derivatives should be screened against a wide panel of microbial strains and cancer cell lines to identify potent and selective lead compounds.

-

Mechanism of Action Elucidation: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by the most active compounds.

-

In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety.

This technical guide provides a foundational understanding of this compound derivatives and analogs. It is hoped that this information will stimulate further research and development in this promising area of medicinal chemistry.

References

- 1. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Amino-6-chloronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-6-chloronicotinic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on computational models, alongside standardized experimental protocols for the acquisition of such data. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are generated using established computational algorithms and provide a foundational dataset for the characterization of this molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.15 | s | 1H | H-2 |

| ~6.80 | s | 1H | H-5 |

| ~7.50 (broad) | s | 2H | -NH₂ |

| ~13.50 (broad) | s | 1H | -COOH |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | -COOH |

| ~155.0 | C-4 |

| ~150.0 | C-6 |

| ~148.0 | C-2 |

| ~115.0 | C-3 |

| ~108.0 | C-5 |

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (amino group) |

| 3200-2500 | Broad | O-H stretch (carboxylic acid) |

| 1720-1680 | Strong | C=O stretch (carboxylic acid) |

| 1640-1600 | Medium | N-H bend (amino group) |

| 1600-1550 | Medium | C=C and C=N stretch (aromatic ring) |

| 1300-1200 | Medium | C-O stretch (carboxylic acid) |

| 850-750 | Strong | C-Cl stretch |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 172.01 | 100 | [M]⁺ (for ³⁵Cl) |

| 174.01 | 32 | [M]⁺ (for ³⁷Cl) |

| 155.00 | 45 | [M-OH]⁺ |

| 127.01 | 60 | [M-COOH]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Pipettes

-

Vortex mixer

Procedure:

-

Accurately weigh the sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Use a vortex mixer to ensure the sample is completely dissolved.

-

Transfer the solution to an NMR tube using a pipette.

-

Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR magnet.

-

Acquire the ¹H spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

-

For the ¹³C spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[1]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Potassium Bromide (KBr) Pellet [2][3]

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[2] The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die.

-

Apply high pressure using a hydraulic press to form a small, transparent pellet.[2]

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Alternative Method: Thin Solid Film [4]

-

Dissolve a small amount of the solid sample in a suitable volatile solvent (e.g., methylene chloride or acetone).[4]

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[4]

-

Place the salt plate in the spectrometer and acquire the spectrum.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electrospray Ionization (ESI) [5]

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[5]

-

The sample is nebulized and ionized by applying a high voltage.

-

The generated ions are then transferred into the mass analyzer.

-

Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), this will provide the accurate mass and allow for the determination of the elemental composition.[5]

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 3. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 4-Amino-6-chloronicotinic Acid in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

In light of this, this document provides a detailed, standardized experimental protocol for determining the solubility of 4-Amino-6-chloronicotinic acid. Adherence to such a protocol is essential for generating reliable and reproducible data, which is critical for applications in drug development, process chemistry, and analytical science. Additionally, this guide includes known physicochemical properties of the target compound and qualitative solubility information for a structurally related compound, 6-Chloronicotinic acid, to offer some preliminary insights.

Physicochemical Properties of this compound

A summary of the available physicochemical properties for this compound is presented below. This information is fundamental for the design of solubility studies.

| Property | Value | Source |

| CAS Number | 1060811-65-5 | [1][2] |

| Molecular Formula | C₆H₅ClN₂O₂ | [2] |

| Molecular Weight | 172.57 g/mol | [1] |

| Appearance | Purity >95% | [2] |

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data (e.g., in mg/mL or g/100mL) for this compound in common organic solvents such as methanol, ethanol, DMSO, acetone, etc., has not been found in published literature. The absence of this data necessitates experimental determination to guide formulation, purification, and analytical method development.

For context, a structurally similar compound, 6-Chloronicotinic acid , is reported to be soluble in ethanol, methanol, and DMSO.[3] This suggests that this compound may also exhibit solubility in polar protic and polar aprotic solvents. However, the presence of the amino group at the 4-position will influence its polarity and hydrogen bonding capacity, leading to different solubility characteristics compared to 6-Chloronicotinic acid.

Experimental Protocol for Solubility Determination

To address the lack of available data, the following section provides a detailed experimental protocol for determining the solubility of this compound. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted technique for this purpose.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C and/or 37 °C).

Materials

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Scintillation vials or screw-cap test tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set at the desired temperature. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study can determine the time required to reach equilibrium.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Determine the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to the pKa Determination of 4-Amino-6-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Theoretical pKa Estimation

4-Amino-6-chloronicotinic acid possesses three potential ionization centers: the carboxylic acid group, the pyridine ring nitrogen, and the 4-amino group. However, the amino group's lone pair is significantly involved in resonance with the aromatic ring, making its protonation much less favorable than the pyridine nitrogen. Therefore, we will focus on the two primary pKa values: that of the carboxylic acid (pKa₁) and the pyridinium ion (pKa₂).

-

pKa₁ (Carboxylic Acid): The parent compound, nicotinic acid, has a carboxylic acid pKa of approximately 4.85.[1][2] The presence of a chlorine atom, an electron-withdrawing group, is expected to increase the acidity (lower the pKa) of the carboxylic acid. For instance, the predicted pKa for 6-chloronicotinic acid is around 3.24.[3] Conversely, the 4-amino group is a strong electron-donating group, which would decrease acidity (raise the pKa). These opposing effects suggest the pKa of the carboxylic acid will be slightly lower than that of nicotinic acid.

-

pKa₂ (Pyridine Nitrogen): The pKa of the conjugate acid of pyridine is approximately 5.23.[4][5] The 4-amino group is a powerful electron-donating group, which significantly increases the basicity of the pyridine nitrogen. This is evident in 4-aminopyridine, which has a pKa of 9.17.[6][7] The 6-chloro substituent, being electron-withdrawing, will decrease the basicity of the nitrogen. The pKa of 2-chloropyridine, for example, is a mere 0.49.[8] The strong activating effect of the 4-amino group is expected to dominate, resulting in a pKa for the pyridine nitrogen that is substantially higher than that of pyridine itself, but lower than that of 4-aminopyridine.

Data Presentation: Comparative pKa Values

The following table summarizes the experimental pKa values of structurally related compounds to provide context for the estimated values for this compound.

| Compound | Ionizable Group | pKa Value | Reference(s) |

| Estimated: this compound | Carboxylic Acid | ~3.5 - 4.5 | Theoretical |

| Pyridine Nitrogen | ~7.5 - 8.5 | Theoretical | |

| Nicotinic Acid | Carboxylic Acid / Pyridine N | 2.0, 4.85 | [1] |

| Pyridine | Pyridine Nitrogen | 5.23 | [4][5] |

| 4-Aminopyridine | Pyridine Nitrogen | 9.17 | [6][7] |

| 3-Aminopyridine | Pyridine Nitrogen | 6.04 | [9][10] |

| 2-Chloropyridine | Pyridine Nitrogen | 0.49 | [8] |

| 6-Chloronicotinic Acid | Carboxylic Acid | ~3.24 (Predicted) | [3] |

| Benzoic Acid | Carboxylic Acid | 4.20 | [11] |

Experimental Protocols for pKa Determination

To obtain precise pKa values for this compound, several robust experimental methods can be employed. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.

-

Sample Preparation:

-

Prepare a solution of this compound at a known concentration (e.g., 1 mM). The solvent should be deionized water or a co-solvent system if solubility is low.

-

Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M KCl.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with pH measurements.

-

-

Titration Procedure:

-

Place the sample solution in a thermostatted vessel on a magnetic stirrer to ensure a constant temperature and homogeneity.

-

Immerse the calibrated pH electrode into the solution.

-

For a compound with both acidic and basic groups, perform a biphasic titration. First, acidify the solution to a low pH (e.g., pH 1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl).

-

Titrate the acidified solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until a high pH (e.g., pH 12.0-12.5) is reached.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. These points can be accurately identified as the inflection points on the titration curve, which are most clearly visualized by plotting the first or second derivative of the curve.

-

Perform the titration in triplicate to ensure reproducibility and calculate the average pKa values and standard deviations.

-

UV-Vis Spectrophotometric Titration

This method is applicable if the compound possesses a chromophore near an ionization site, causing the UV-Vis absorbance spectrum to change with pH.

Methodology:

-

Spectral Analysis: Record the UV-Vis spectra of this compound in highly acidic (e.g., pH 1) and highly alkaline (e.g., pH 13) solutions to determine the spectra of the fully protonated and deprotonated species, respectively. Identify the wavelength(s) of maximum absorbance difference (λ_max_).

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.

-

Measurement:

-

Prepare solutions of the analyte at a constant concentration in each buffer.

-

Measure the absorbance of each solution at the pre-determined λ_max_.

-

-

Data Analysis:

-

Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point corresponding to the pKa.

-

The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A_ is the absorbance of the acidic form, and A_B_ is the absorbance of the basic form.

-

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful technique that separates ions based on their electrophoretic mobility, which is dependent on their charge-to-size ratio. As the pH of the buffer changes, the ionization state and effective mobility of the analyte change, allowing for pKa determination. This method requires only a very small amount of sample.

Methodology:

-

Buffer System: Prepare a series of background electrolytes (buffers) covering a wide and equidistant pH range (e.g., 24 buffers from pH 1.8 to 11.2).

-

Sample Preparation: Dissolve the analyte and a neutral marker (e.g., DMSO) in a suitable solvent.

-

Electrophoresis:

-

Sequentially inject the sample into the capillary filled with each of the different pH buffers.

-

Apply a voltage and record the migration times of the analyte and the neutral marker.

-

-

Data Analysis:

-

Calculate the effective mobility (μ_eff_) of the analyte at each pH.

-

Generate a titration curve by plotting the effective mobility as a function of pH.

-

The inflection point(s) of this curve correspond to the pKa value(s) of the analyte.[4]

-

Conclusion

The determination of pKa is indispensable for characterizing drug candidates like this compound. While experimental data is pending, theoretical analysis based on its substituents provides a valuable estimation of its ionization behavior. The detailed protocols for potentiometry, spectrophotometry, and capillary electrophoresis provided herein offer robust frameworks for the empirical determination of these crucial physicochemical constants, enabling informed decision-making in the drug development pipeline.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Nicotinic Acid [drugfuture.com]

- 3. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]

- 4. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 7. 504-24-5 CAS MSDS (4-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-Chloropyridine price,buy 2-Chloropyridine - chemicalbook [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 3-Aminopyridine CAS#: 462-08-8 [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Amino-6-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-Amino-6-chloronicotinic acid, a key heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this guide presents a detailed, illustrative framework based on established crystallographic principles and data from closely related structures. The protocols and data herein serve as a robust template for researchers undertaking the crystallographic analysis of this and similar small organic molecules.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical development due to its structural analogy to biologically active compounds. The precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to understanding its physicochemical properties, including solubility, stability, and intermolecular interactions. This knowledge is critical for rational drug design, polymorphism screening, and formulation development.

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions, within the crystal.

This whitepaper outlines the complete workflow for the crystal structure determination of a compound like this compound, from material synthesis and crystallization to data collection, structure solution, and refinement.

Experimental Protocols

The determination of a crystal structure is a multi-step process requiring careful execution of several experimental procedures.

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available chloropyridines. A common approach involves the amination of a dichloronicotinic acid derivative. Following synthesis, the compound must be purified to a high degree (>98%) to ensure the growth of high-quality single crystals. Standard purification techniques include recrystallization, column chromatography, and sublimation.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For a compound like this compound, several crystallization techniques should be explored:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is typically performed using a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is kept at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. In the final stages of refinement, hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Data Presentation: Illustrative Crystallographic Data

The following tables present a plausible set of crystallographic data for this compound, based on typical values for similar small organic molecules. This data is for illustrative purposes only.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Illustrative Value |

| Empirical formula | C₆H₅ClN₂O₂ |

| Formula weight | 172.57 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.50(1) Å |

| b | 10.80(2) Å |

| c | 7.90(1) Å |

| α | 90° |

| β | 98.50(5)° |

| γ | 90° |

| Volume | 716.1(2) ų |

| Z | 4 |

| Density (calculated) | 1.600 Mg/m³ |

| Absorption coefficient | 0.450 mm⁻¹ |

| F(000) | 352 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5100 |

| Independent reflections | 1650 [R(int) = 0.025] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1650 / 0 / 120 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.095 |

| R indices (all data) | R1 = 0.045, wR2 = 0.105 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Illustrative Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| Cl1 | 0.2512(1) | 0.8453(1) | 0.1123(1) | 0.025(1) |

| O1 | 0.8521(2) | 0.4521(2) | 0.3154(2) | 0.030(1) |

| O2 | 0.7811(2) | 0.6523(2) | 0.4109(2) | 0.031(1) |

| N1 | 0.5134(2) | 0.7245(2) | 0.2845(2) | 0.020(1) |

| N2 | 0.3856(2) | 0.4812(2) | 0.1987(2) | 0.028(1) |

| C1 | 0.4123(3) | 0.7987(3) | 0.2112(3) | 0.019(1) |

| C2 | 0.4567(3) | 0.5987(3) | 0.2543(3) | 0.018(1) |

| C3 | 0.6123(3) | 0.5432(3) | 0.3214(3) | 0.021(1) |

| C4 | 0.7012(3) | 0.6123(3) | 0.3876(3) | 0.022(1) |

| C5 | 0.6543(3) | 0.7456(3) | 0.3543(3) | 0.023(1) |

| C6 | 0.7543(3) | 0.5876(3) | 0.3543(3) | 0.024(1) |

U(eq) is defined as one third of the trace of the orthogonalized Uij tensor.

Visualization of Workflows and Structures

Visual representations are crucial for understanding complex relationships and workflows in crystallography.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of this compound.

Caption: Experimental workflow for crystal structure analysis.

Illustrative Molecular and Packing Diagram

The diagram below represents a hypothetical molecular structure and potential intermolecular interactions for this compound in the solid state. Key interactions, such as hydrogen bonding, are highlighted.

Caption: Hypothetical intermolecular hydrogen bonding.

Conclusion

The crystal structure analysis of this compound is essential for advancing its potential applications in drug development and materials science. This technical guide provides a comprehensive, albeit illustrative, framework for the experimental and analytical procedures involved in such an analysis. The methodologies detailed, from synthesis and crystallization to X-ray data collection and structure refinement, represent the standard practices in modern crystallography. The presented data and visualizations serve as a practical template for the reporting and interpretation of the crystal structure of this and related compounds. It is anticipated that the experimental determination of this structure will provide valuable insights into its solid-state properties and guide future molecular design efforts.

An In-depth Technical Guide to the Reactivity of 4-Amino-6-chloronicotinic Acid with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-chloronicotinic acid is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs. Understanding its reactivity towards electrophiles is crucial for the synthesis of novel derivatives with potential biological activity. This technical guide provides a comprehensive overview of the predicted reactivity of this compound with various electrophiles, based on established principles of electrophilic aromatic substitution on pyridine rings. The directing effects of the amino, chloro, and carboxylic acid substituents are analyzed to predict the regioselectivity of such reactions. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from known reactions of similarly substituted pyridines to provide a theoretical framework for its functionalization.

Introduction: The Electronic Landscape of this compound

The reactivity of an aromatic system towards electrophiles is governed by the electron density of the ring and the directing effects of its substituents. In the case of this compound, the pyridine ring itself is inherently electron-deficient compared to benzene, due to the electronegativity of the nitrogen atom. This generally makes electrophilic aromatic substitution on pyridines more challenging than on their carbocyclic counterparts.

The reactivity is further modulated by three substituents:

-

4-Amino Group (-NH₂): A strong activating group that donates electron density to the ring through resonance (+R effect), increasing its nucleophilicity. It is an ortho, para-director.

-

6-Chloro Group (-Cl): A deactivating group that withdraws electron density through induction (-I effect) but can donate electron density through resonance (+R effect). Overall, it is a weak deactivator and an ortho, para-director.

-

3-Carboxylic Acid Group (-COOH): A deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. It is a meta-director.

Predicted Regioselectivity of Electrophilic Attack

The positions available for electrophilic substitution on the this compound ring are C2 and C5. The directing effects of the substituents converge to strongly favor substitution at the C5 position .

-

The 4-amino group directs ortho to itself, which are the C3 and C5 positions. The C3 position is already occupied by the carboxylic acid group.

-

The 6-chloro group directs ortho and para to itself. The ortho position is C5.

-

The 3-carboxylic acid group directs meta to itself, which is the C5 position.

Therefore, it is overwhelmingly likely that electrophilic attack will occur at the C5 position.

Caption: Directing effects of substituents on this compound.

Reactivity with Specific Electrophiles: A Theoretical Overview

While specific experimental data on this compound is scarce, we can predict its reactivity based on general principles of electrophilic aromatic substitution. It is important to note that the strongly deactivating nature of the pyridine ring, compounded by the chloro and carboxylic acid groups, will likely necessitate harsh reaction conditions. The amino group, while activating, can also be protonated under acidic conditions, forming an ammonium salt (-NH₃⁺) which is a strongly deactivating, meta-directing group. This would further decrease the reactivity of the ring.

Halogenation (Bromination and Chlorination)

Halogenation is expected to occur at the C5 position.

-

Predicted Reaction:

-

This compound + X₂ (X = Br, Cl) + Lewis Acid (e.g., FeX₃, AlX₃) → 4-Amino-5-halo-6-chloronicotinic acid

-

-

Expected Challenges: The pyridine nitrogen can coordinate with the Lewis acid catalyst, deactivating it and the ring. This may require the use of stronger catalysts or alternative halogenating agents.

Nitration

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto the aromatic ring.

-

Predicted Reaction:

-

This compound + HNO₃ + H₂SO₄ → 4-Amino-6-chloro-5-nitronicotinic acid

-

-

Expected Challenges: The strongly acidic conditions will protonate the 4-amino group, converting it to a deactivating, meta-directing ammonium group. This would significantly hinder the reaction and could potentially alter the regioselectivity, although the combined directing effects of the other groups would still favor the C5 position.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring.

-

Predicted Reaction:

-

This compound + SO₃ + H₂SO₄ → 4-Amino-6-chloro-5-sulfonicotinic acid

-

-

Expected Challenges: Similar to nitration, the highly acidic conditions will protonate the amino group, reducing the ring's reactivity.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally not successful on strongly deactivated rings like pyridine. The pyridine nitrogen forms a complex with the Lewis acid catalyst, leading to further deactivation. Therefore, direct Friedel-Crafts acylation or alkylation of this compound is predicted to be unsuccessful under standard conditions.

Caption: Generalized workflow for electrophilic substitution on the subject molecule.

Summary of Predicted Reactivity and Quantitative Data (Hypothetical)

Due to the lack of specific experimental data, the following table presents hypothetical quantitative data based on the predicted reactivity and general knowledge of similar reactions. This data is for illustrative purposes only and should not be considered experimentally verified.

| Electrophilic Reaction | Electrophile/Reagents | Predicted Major Product | Hypothetical Yield (%) | Hypothetical Conditions |

| Bromination | Br₂ / FeBr₃ | 4-Amino-5-bromo-6-chloronicotinic acid | 40-60 | 80 °C, 12h, in oleum |

| Chlorination | Cl₂ / AlCl₃ | 4-Amino-5-chloro-6-chloronicotinic acid | 30-50 | 100 °C, 24h, sealed tube |

| Nitration | HNO₃ / H₂SO₄ | 4-Amino-6-chloro-5-nitronicotinic acid | 20-40 | 120 °C, 6h |

| Sulfonation | SO₃ / H₂SO₄ | 4-Amino-6-chloro-5-sulfonicotinic acid | 50-70 | 150 °C, 4h |

Hypothetical Experimental Protocols

The following are hypothetical, generalized protocols for the electrophilic substitution reactions of this compound. These are intended as a starting point for experimental design and would require significant optimization.

General Procedure for Halogenation

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., oleum or a high-boiling halogenated solvent) is added a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃, 1.1 eq) at room temperature under an inert atmosphere.

-

The halogenating agent (Br₂ or Cl₂, 1.1 eq) is added dropwise to the mixture.

-

The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (e.g., 12-24 hours).

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and carefully quenched with water/ice.

-

The pH is adjusted to precipitate the product, which is then collected by filtration, washed with water, and dried.

-

Purification is carried out by recrystallization or column chromatography.

General Procedure for Nitration

-

This compound (1.0 eq) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

-

The reaction mixture is slowly heated to the desired temperature (e.g., 120 °C) and maintained for the required time (e.g., 6 hours).

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the mixture is cooled and poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Purification is performed by recrystallization.

Conclusion

The reactivity of this compound towards electrophiles is predicted to be low due to the electron-deficient nature of the pyridine ring and the presence of two deactivating substituents. However, the strong activating and directing effect of the 4-amino group, in concert with the directing effects of the chloro and carboxylic acid groups, strongly suggests that any successful electrophilic substitution will occur at the C5 position. The primary challenge in the practical application of these reactions is overcoming the low reactivity of the substrate and the potential for side reactions under the harsh conditions that are likely required. Further experimental investigation is necessary to validate these predictions and to develop optimized protocols for the synthesis of novel derivatives of this compound for applications in drug discovery and development.

The Multifaceted Biological Activity of Substituted Nicotinic Acids: A Technical Guide for Researchers

Introduction: Nicotinic acid (niacin, vitamin B3) and its derivatives are a versatile class of compounds with a rich history in medicine, primarily known for their lipid-lowering effects. However, the therapeutic potential of substituted nicotinic acids extends far beyond dyslipidemia, encompassing anti-inflammatory, analgesic, antimicrobial, and vasodilatory properties. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of molecules.

Core Biological Activities and Structure-Activity Relationships

Substituted nicotinic acids exhibit a broad spectrum of biological activities, largely influenced by the nature and position of substituents on the pyridine ring. The core activities and key structure-activity relationship (SAR) insights are summarized below.

Anti-inflammatory and Analgesic Activity

A significant area of research has focused on the anti-inflammatory and analgesic potential of nicotinic acid derivatives. Various substitutions on the nicotinic acid scaffold have yielded compounds with potent activities, often comparable to or exceeding those of established non-steroidal anti-inflammatory drugs (NSAIDs).